(5-Methoxy-2-nitrophenyl)methanol
Overview
Description
(5-Methoxy-2-nitrophenyl)methanol is a chemical compound with the molecular formula C8H9NO4 . It is used in research and has a molecular weight of 183.16 .
Synthesis Analysis
There are several methods for synthesizing this compound. One method involves the reaction of the nitro product of preparation 2 with hydrogen in ethanol and water under 414 kPa of hydrogen gas for 1 hour . Another method involves the use of Dess-Martin periodane in dichloromethane at 20°C for 3 hours . A third method involves the use of dipyridinium dichromate in dichloromethane at 20°C for 16 hours .Molecular Structure Analysis
The this compound molecule contains a total of 22 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 183.16 . It is a light yellow solid . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 297.4±20.0 °C at 760 mmHg, and a flash point of 133.7±21.8 °C .Scientific Research Applications
High Pressure Diels-Alder Reactions
(5-Methoxy-2-nitrophenyl)methanol and its derivatives have been studied for their role in high-pressure Diels-Alder reactions. For instance, the reaction involving 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with ethylenic dienophiles under high pressure resulted in adducts with significant yields. This study highlighted the impact of factors like pressure, temperature, and solvents on the reaction outcomes. The formation of 3-hydroxypyridine derivatives was noted as a result of methanol elimination from the adducts, underlining the significance of this compound in complex organic reactions (Ibata et al., 1986).
Syntheses of Cyclic Hydroxamic Acids and Lactams
Another application is seen in the synthesis of cyclic hydroxamic acids and lactams. In a study, the 5-methoxy derivative of ethyl 2-nitrophenyl oxalate underwent catalytic hydrogenations to yield various derivatives. This process illustrated the versatility of this compound in synthesizing biologically significant compounds, highlighting its potential in pharmaceutical chemistry (Hartenstein & Sicker, 1993).
Photolysis Studies
Photolysis studies involving derivatives of this compound have been conducted. For instance, the photolysis of N-butyl-5-nitro-2-furamide in methanol resulted in N-butyl-5-methoxy-2-furamide, demonstrating the reactivity of such compounds under light exposure. This type of research is crucial for understanding the behavior of these compounds in environmental and biological contexts (Powers, 1971).
Catalytic Methanolysis Studies
This compound is also important in catalytic methanolysis studies. For example, the methanolysis of hydroxypropyl-p-nitrophenyl phosphate catalyzed by La(3+) was researched, showing significant acceleration and providing insights into the catalytic properties of lanthanides in organic synthesis (Tsang, Neverov, & Brown, 2003).
Fluorescent Colorimetric Chemosensor Development
Research involving this compound derivatives has contributed to the development of fluorescent colorimetric chemosensors. These chemosensors are designed for selective and sensitive detection of metal ions, showcasing the compound's utility in analytical chemistry and environmental monitoring (Manna, Chowdhury, & Patra, 2020).
Mechanism of Action
Target of Action
Compounds based on a similar scaffold, such as (2-nitrophenyl)methanol derivatives, have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .
Mode of Action
It is suggested that similar compounds based on a (2-nitrophenyl)methanol scaffold display a tight-binding mode of action, inhibiting the activity of their target enzymes .
Biochemical Pathways
It is known that similar compounds can affect the biosynthesis of signal molecules in pseudomonas aeruginosa . Additionally, a compound known as 5 Methoxy-2-Nitrophenol (5M2NP), which is a secondary metabolite breakdown product, has been found to accumulate in damaged maize tissues and is derived from DIMBOA, indicating a role in the benzoxazinoid biosynthesis pathway .
Result of Action
Similar compounds have been shown to display anti-biofilm activity . Furthermore, 5 Methoxy-2-Nitrophenol (5M2NP) has been found to increase the wound-induced expression of defense genes and emission of terpenoids in maize, exhibiting antibiotic and antixenotic activities towards both generalist and specialist herbivores .
Action Environment
It is known that the accumulation of 5 methoxy-2-nitrophenol (5m2np) in maize tissues upon disruption is contingent upon a functional benzoxazinoid biosynthesis pathway .
Properties
IUPAC Name |
(5-methoxy-2-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAKUYPHABTDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695489 | |
Record name | (5-Methoxy-2-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879-55-0 | |
Record name | (5-Methoxy-2-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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